(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the oxazole ring: This step involves the cyclization of α-haloketones with nitriles or amides.
Coupling of the chlorophenyl group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
(2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-triazol-2-yl]prop-2-enamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the oxazole and oxadiazole rings in (2E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide imparts unique chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-10-4-2-1-3-9(10)5-6-12(20)17-14-19-18-13(21-14)11-7-8-16-22-11/h1-8H,(H,17,19,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHGUYYQBCGRHL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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